molecular formula C15H12O5 B6636948 2-[(4-Methoxybenzoyl)oxy]benzoic acid

2-[(4-Methoxybenzoyl)oxy]benzoic acid

Cat. No. B6636948
M. Wt: 272.25 g/mol
InChI Key: OSZCEOVPNTYOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxybenzoyl)oxy]benzoic acid, also known as methyl 4-(2-hydroxy-3-methoxybenzoyl)benzoate, is a chemical compound that has been widely studied for its potential applications in the field of medicine and pharmaceuticals. This compound belongs to the family of benzoic acids and is commonly used as a building block for the synthesis of various other compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzoyl)oxy]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Methoxybenzoyl)oxy]benzoic acid have been extensively studied. This compound has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins, which are key mediators of the inflammatory response. Additionally, this compound has been shown to exhibit anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-[(4-Methoxybenzoyl)oxy]benzoic acid has several advantages and limitations for lab experiments. One advantage is that this compound is readily available and relatively easy to synthesize. Additionally, this compound has been extensively studied, and its biological activities are well understood. However, one limitation is that this compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-Methoxybenzoyl)oxy]benzoic acid. One direction is to further explore the anti-inflammatory and anti-cancer properties of this compound, with the goal of developing new drugs for the treatment of these conditions. Another direction is to investigate the potential use of this compound as a chemical probe for studying various signaling pathways in the body. Finally, future research could focus on optimizing the synthesis of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-[(4-Methoxybenzoyl)oxy]benzoic acid can be achieved through the reaction of 2-hydroxybenzoic acid with methoxybenzoyl chloride in the presence of a catalyst such as triethylamine. This reaction results in the formation of the desired product, which can be purified through recrystallization or chromatography.

Scientific Research Applications

2-[(4-Methoxybenzoyl)oxy]benzoic acid has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

2-(4-methoxybenzoyl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-19-11-8-6-10(7-9-11)15(18)20-13-5-3-2-4-12(13)14(16)17/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZCEOVPNTYOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzoyl)oxybenzoic acid

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